2-Ethyl-2,3-dimethylpent-4-enal
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Overview
Description
2-Ethyl-2,3-dimethylpent-4-enal is an organic compound with the molecular formula C9H16O It is an aldehyde with a unique structure that includes both ethyl and dimethyl groups attached to a pentenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3-dimethylpent-4-enal can be achieved through several methods. One common approach involves the oxidative decarbonylation of tertiary and secondary alkyl aldehydes. This method utilizes oxidative decarbonylation, radical addition across unsaturated bonds, and C-H functionalization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specifics of these methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,3-dimethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bond in the pentenal backbone allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or hydrogen halides (e.g., HBr) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Ethyl-2,3-dimethylpent-4-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dimethylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The double bond in the pentenal backbone also allows for additional reactivity, including radical and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpent-4-enal: Similar structure but lacks the ethyl group.
2-Methyl-2-pentenal: Similar backbone but different substituents.
3,3-Dimethylpent-4-enal: Similar structure but different positioning of methyl groups
Uniqueness
2-Ethyl-2,3-dimethylpent-4-enal is unique due to the presence of both ethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-ethyl-2,3-dimethylpent-4-enal |
InChI |
InChI=1S/C9H16O/c1-5-8(3)9(4,6-2)7-10/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
ODBQBWJZXUHVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C=O)C(C)C=C |
Origin of Product |
United States |
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